4-Amino-6-nitrobenzene-1,3-disulfonamide

Description

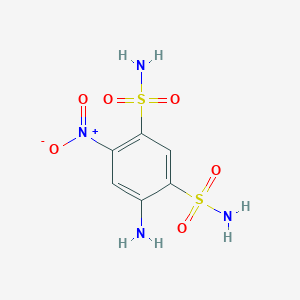

Chemical Identity: 4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS: 121-30-2) is a disulfonamide derivative with a chlorinated aromatic ring. Its molecular formula is C₆H₈ClN₃O₄S₂, and it serves as a key intermediate in synthesizing pharmaceuticals like hydrochlorothiazide (HCTZ), a diuretic . The compound features two sulfonamide groups at positions 1 and 3, an amino group at position 4, and a chlorine substituent at position 6 .

Properties

Molecular Formula |

C6H8N4O6S2 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

4-amino-6-nitrobenzene-1,3-disulfonamide |

InChI |

InChI=1S/C6H8N4O6S2/c7-3-1-4(10(11)12)6(18(9,15)16)2-5(3)17(8,13)14/h1-2H,7H2,(H2,8,13,14)(H2,9,15,16) |

InChI Key |

IBNXNSNZXLVXSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])S(=O)(=O)N)S(=O)(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Amino-6-nitrobenzene-1,3-disulfonamide

General Synthetic Strategy

The synthesis of this compound generally follows a multistep process involving sulfonation, nitration, and amination reactions on a benzene derivative. The key steps are:

- Sulfonation of a benzene derivative to introduce sulfonyl chloride groups.

- Amination to convert sulfonyl chlorides into sulfonamide groups.

- Controlled nitration to introduce the nitro group at the 6-position.

- Optional reduction or substitution reactions for derivative synthesis.

Detailed Synthetic Routes

Sulfonyl Chloride Formation and Amination

- Starting from benzene-1,3-disulfonyl chloride, reaction with ammonia or lower alkylamines in aqueous or non-aqueous solvents (e.g., benzene, toluene, ether, chloroform) forms the benzenedisulfonamide intermediate.

- The reaction is exothermic; thus, external cooling is recommended.

- Typical reaction temperatures range from -75°C to 10°C initially, with completion at -30°C to room temperature over 10 minutes to 6 hours.

- The product is isolated by conventional methods such as filtration and recrystallization.

Nitration

- Nitration of 4-Aminobenzene-1,3-disulfonamide is performed using a mixture of concentrated nitric acid and sulfuric acid.

- Temperature control is critical to avoid over-nitration and decomposition; typically maintained at 0–5°C.

- The reaction is exothermic and requires careful monitoring.

- Industrial scale nitration uses optimized conditions to maximize yield and purity, employing industrial-grade reagents and equipment.

Catalytic and Alternative Synthetic Approaches

- A novel method involves starting from m-nitrobenzaldehyde, undergoing a sequence of condensation, chlorination, elimination, reduction, sulfonation, and amination to yield 4-amino-6-(trichloroethenyl)-1,3-benzenedisulfonamide, a closely related compound.

- Cesium carbonate is used as a catalyst in the condensation step (3-5 wt% relative to m-nitrobenzaldehyde).

- An iridium complex catalyst ([Cp*IrCl2]2) is employed in the reduction step (0.5-1 wt%), accelerating the reaction and improving yield and product quality.

- This method exemplifies advanced catalytic strategies for related sulfonamide compounds and may be adaptable for this compound synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulfonyl chloride to sulfonamide | Ammonia or alkylamines in benzene, toluene, ether, chloroform | -75°C to 10°C initially, then -30°C to RT | 10 min to 6 hours | Exothermic; external cooling recommended |

| Nitration | Concentrated HNO3 and H2SO4 | 0–5°C | Controlled, minutes to hours | Careful temperature control to avoid decomposition |

| Condensation (alternative route) | m-Nitrobenzaldehyde with cesium carbonate catalyst | Ambient | Variable | Catalyst loading 3-5 wt% |

| Reduction (alternative route) | Iridium complex catalyst | Ambient to mild heating | Variable | Catalyst loading 0.5-1 wt% |

Purification and Characterization

- The reaction products are typically isolated by filtration, extraction, and recrystallization.

- Common solvent systems for recrystallization include methanol-benzene-methylene chloride mixtures.

- Purity assessment employs techniques such as high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 15N NMR), and mass spectrometry.

- Structural elucidation confirms amino and nitro group placement and sulfonamide formation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalysts | Reaction Conditions | Yield & Purity Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride amination | Benzene-1,3-disulfonyl chloride | Ammonia or alkylamines | None | -75°C to RT, 10 min to 6 hrs | High yield, exothermic reaction |

| Nitration | 4-Aminobenzene-1,3-disulfonamide | HNO3 / H2SO4 | None | 0–5°C, controlled addition | Requires careful temp control |

| Catalytic condensation route | m-Nitrobenzaldehyde | Cesium carbonate, Iridium complex | Cesium carbonate, Ir complex | Ambient, catalyst loading specified | Improved speed and yield |

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-nitrobenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.

Substitution: Nucleophiles such as halides, alkoxides, or amines, often in the presence of a base and under reflux conditions.

Major Products Formed:

Reduction: 4,6-Diaminobenzene-1,3-disulfonamide.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

While the search results do not offer comprehensive data tables or case studies specifically for "4-Amino-6-nitrobenzene-1,3-disulfonamide," they do provide some related insights into benzenedisulfonamides and their applications.

Anthelmintic Activity:

- Benzenedisulfonamides as Anthelmintics Novel anthelmintic compounds are classified as benzenedisulfonamides, specifically 4-amino-6-substituted-1,3-benzenedisulfonamides, demonstrating significant activity against Fasciola (liver fluke) in animals and parasiticidal activity .

- Veterinary Drug Preparation 4-amino-6-(trichloroethenyl)-1,3-benzene disulfonamide can suppress glucose-degrading enzymes, blocking the main energy sources of liver fluke . It can also competitively inhibit 8-phosphoglyceride kinases and phosphoglyceride mutase, blocking glucose oxidase, and suppress adenosine triphosphate (ATP) levels in liver fluke .

Pharmaceutical Applications:

- Bioactive Peptides Bioactive peptides and their by-products have applications as antidiabetic, anticancer, and anti-inflammatory agents . Hydrolyzed bioactive peptides can be added to food products to fortify them with specific peptides, such as antidiabetic peptides in sausages .

- Wound Healing Bioactive peptides have shown promise due to their high activity, specificity, and stability . Studies indicate that peptides like LL-37 can improve re-epithelialization and angiogenesis in skin lesions with poor wound healing . Peptide-modified membranes have been found to stimulate the proliferation of keratinocytes, fibroblasts, and monocytes, which are key to wound healing .

- Carbonic Anhydrase Inhibitors 4-Amino-substituted diazobenzenesulfonamides exhibit high binding affinity toward tested carbonic anhydrases .

Antimicrobial Activity:

- Antimicrobial molecules Novel nitrogen-containing heterocycles have shown distinct biological activities . Analogs with meta-CF3 of the phenylthiol ring and the achiral carbamyl group at the lactam nitrogen showed potent activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

Transformation Product:

- 4-Amino-6-chloro-1,3-benzenedisulfonamide is a known transformation product of hydrochlorothiazide .

Structural Information:

- This compound is a chemical compound with the structure NC1=CC(N+=O)=C(S(N)(=O)=O)C=C1S(N)(=O)=O .

Mechanism of Action

The mechanism of action of 4-Amino-6-nitrobenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and disulfonamide groups can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-6-trifluoromethylbenzene-1,3-disulfonamide (CAS: 654-62-6)

- Structure : Differs by substitution of chlorine with a trifluoromethyl (-CF₃) group at position 6 .

- Inhibition Profile: TvaCA2 Inhibition: KI = ~389.8 nM (comparable to the chloro derivative) . hCA II Inhibition: Acts as a nanomolar inhibitor, with structural studies revealing similar binding modes in CA active sites .

- Physicochemical Properties :

Dichlorophenamide (CAS: 120-97-8)

- Structure: Contains two chlorine atoms at positions 4 and 6 but lacks the amino group .

- Activity: Clinically approved for glaucoma; exhibits a twofold higher CA inhibition activity compared to 4-amino-6-chlorobenzene-1,3-disulfonamide . Tanimoto Coefficient: Structural similarity score >0.7 with the chloro derivative, yet divergent biological efficacy .

4-Amino-6-bromo-1,3-benzenedisulfonamide (CAS: 1020-32-2)

Structural and Functional Analysis

Table 1: Inhibition Constants (KI) Against TvaCA2

*Estimated from activity differences in .

Table 2: Substituent Effects on Binding Affinity

Key Research Findings

Structural Basis for Selectivity: The 1,3-disulfonamide scaffold enables dual interactions with CA active-site zinc ions and hydrophilic residues, explaining nanomolar inhibition . Chlorine at position 6 enhances TvaCA2 selectivity by fitting into a hydrophobic subpocket absent in TvaCA1 .

Synthetic Utility :

- The chloro derivative reacts with formaldehyde to form HCTZ, a process optimized using liquid ammonia to improve reaction rates .

NMR Characterization: The primary amine group in 4-amino-6-chlorobenzene-1,3-disulfonamide was confirmed via ¹H-¹⁵N HMBC correlations (¹⁵N shift ~75 ppm), distinguishing it from phenolic analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-Amino-6-nitrobenzene-1,3-disulfonamide, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves sequential sulfonation, nitration, and amination steps. For analogous compounds (e.g., chloro derivatives), sulfonation of benzene-1,3-disulfonyl chloride followed by nitration at the 6-position and subsequent reduction of the nitro group to an amine is a standard approach. Critical conditions include temperature control (e.g., nitration at 0–5°C to avoid over-nitration) and use of ammonia or urea for amination .

- Yield Optimization : Reactions in phosphate buffer (pH 7.4) at 37°C or using human serum albumin as a catalyst have been reported for related compounds, achieving >95% purity post-crystallization .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

- NMR Spectroscopy : 2D - HMBC experiments are critical for confirming amine group placement, as demonstrated for 4-amino-6-chloro derivatives. NMR chemical shifts (e.g., ~75 ppm for ) help distinguish primary amines from phenolic groups .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standardized for purity analysis. The Brazilian Pharmacopoeia method uses mobile phases like acetonitrile-phosphate buffer (pH 3.0) and limits impurities to ≤1.0% .

Advanced Research Questions

Q. How does the nitro group at the 6-position influence carbonic anhydrase (CA) inhibition compared to chloro or trifluoromethyl substituents?

- Structure-Activity Relationship : The nitro group’s electron-withdrawing nature may enhance binding to CA active sites. For example, 4-amino-6-chloro and 4-amino-6-trifluoromethyl derivatives inhibit CA isoforms (e.g., hCA II) with values of 382.2 nM and 389.8 nM, respectively. Nitro derivatives likely exhibit stronger inhibition due to increased electrophilicity, though steric effects must be evaluated via molecular docking .

- Methodology : Competitive inhibition assays (e.g., stopped-flow CO hydration) and X-ray crystallography of enzyme-inhibitor complexes provide mechanistic insights .

Q. What are the environmental degradation pathways of this compound, and how are intermediates characterized?

- Photocatalytic Degradation : Under solar light, nitro derivatives undergo hydroxylation and cleavage of sulfonamide groups, forming intermediates like nitroso compounds. LC-MS/MS and toxicity assays (e.g., Artemia salina lethality tests) identify and assess degradation products .

- Hydrolysis : Stability studies in phosphate buffer (pH 7.4) at 37°C reveal hydrolysis kinetics. Rate constants () for chloro derivatives are ~0.012 h, suggesting nitro analogs may degrade faster due to nitro group lability .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation of derivatives?

- Multi-Technique Approach : Combine - HMBC (to confirm amine connectivity), NMR (to differentiate isobaric structures), and high-resolution mass spectrometry (HRMS) for molecular formula validation. For example, 4-amino-6-chloro derivatives showed HMBC correlations at δ 6.8 ppm and δ 75 ppm, resolving ambiguity with phenolic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.